6-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide -

6-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Catalog Number: EVT-4961365
CAS Number:
Molecular Formula: C25H18ClN5O4S
Molecular Weight: 520.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a synthetic organic compound belonging to the class of quinazoline derivatives. This compound has primarily been investigated in scientific research for its potential biological activity, particularly as an antagonist of neuropeptide Y (NPY). NPY is a neuropeptide involved in various physiological processes, including appetite regulation, anxiety, and cardiovascular function. Antagonists of NPY receptors have been explored for their potential therapeutic applications in obesity, anxiety disorders, and other conditions.

Applications

The primary research application of 6-Chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been in the investigation of its potential as an NPY antagonist. This research aims to better understand the role of NPY in various physiological and pathological conditions, as well as explore potential therapeutic applications for NPY antagonists.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in the treatment of several blood cancers. VNO is formed during oxidative stress degradation of Venetoclax. []

Relevance: Both VNO and 6-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide share the presence of a sulfonyl carbamoyl group linked to a phenyl ring. They also both contain complex heterocyclic systems, highlighting their shared chemical class of heterocyclic sulfonamides. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax. VHA is formed via the Meisenheimer rearrangement of VNO. []

Relevance: VHA, while structurally different from VNO due to the Meisenheimer rearrangement, retains the sulfonyl carbamoyl group linked to a phenyl ring. This structural feature is also present in 6-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, suggesting a shared chemical class of heterocyclic sulfonamides. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4- pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a known agonist of the G protein–coupled receptor GPR39, often described as a "GPR39-selective" agonist. []

Relevance: Both GPR39-C3 and 6-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide share the core structure of a sulfonamide group linked to a phenyl ring, which is further connected to a complex heterocyclic system. This structural similarity points to their shared chemical class and potential for similar biological activity. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 was originally identified as a kinase inhibitor, but was later found to be a novel GPR39 agonist, allosterically modulated by zinc. []

Relevance: While LY2784544 does not contain a sulfonamide group like 6-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, both compounds are characterized by their complex heterocyclic structures and their potential for activity at G protein–coupled receptors. This suggests that they could be grouped together based on their shared chemical class and potential biological targets. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, similar to LY2784544, was initially classified as a kinase inhibitor but later recognized as a novel GPR39 agonist exhibiting allosteric modulation by zinc. []

Relevance: Despite lacking a sulfonamide group present in 6-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, GSK2636771 shares the characteristic of a complex heterocyclic structure and activity at a G protein–coupled receptor. This suggests a similar chemical class and potential for overlapping biological effects, even in the absence of a specific shared functional group. []

Properties

Product Name

6-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

IUPAC Name

6-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-pyridin-3-ylquinoline-4-carboxamide

Molecular Formula

C25H18ClN5O4S

Molecular Weight

520.0 g/mol

InChI

InChI=1S/C25H18ClN5O4S/c1-15-11-24(30-35-15)31-36(33,34)19-7-5-18(6-8-19)28-25(32)21-13-23(16-3-2-10-27-14-16)29-22-9-4-17(26)12-20(21)22/h2-14H,1H3,(H,28,32)(H,30,31)

InChI Key

MIJCRCMHBAOOKE-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.